molecular formula C12H16N2OS B2578172 N-(4-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 565196-33-0

N-(4-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B2578172
CAS No.: 565196-33-0
M. Wt: 236.33
InChI Key: MXGRIMRRGLUNLL-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine is a synthetic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 4-ethoxyaniline with a thioamide under specific conditions. One common method is the cyclization of 4-ethoxyaniline with α-bromoacetone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine is unique due to its specific thiazole structure, which imparts distinct chemical and biological properties. Unlike phenacetin, which is primarily known for its analgesic effects, this compound has broader applications in scientific research and industry. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile compound for diverse applications.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-3-15-11-6-4-10(5-7-11)14-12-13-9(2)8-16-12/h4-7,9H,3,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGRIMRRGLUNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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